molecular formula C18H22N4O2 B7177282 N-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]benzamide

N-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]benzamide

Cat. No.: B7177282
M. Wt: 326.4 g/mol
InChI Key: CLNCKJKLZQOZIS-UHFFFAOYSA-N
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Description

N-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]benzamide is a synthetic organic compound that features a piperidine ring, a pyrazole ring, and a benzamide group

Properties

IUPAC Name

N-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-22-13-15(12-19-22)18(24)21-10-8-16(9-11-21)20-17(23)14-6-4-3-5-7-14/h3-7,12-13,16H,2,8-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNCKJKLZQOZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: Starting with ethylhydrazine and an appropriate diketone, the pyrazole ring is formed through cyclization.

    Attachment of the piperidine ring: The pyrazole derivative is then reacted with a piperidine derivative under suitable conditions to form the desired intermediate.

    Formation of the benzamide group: The final step involves the reaction of the intermediate with benzoyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or piperidine rings.

    Reduction: Reduced forms of the benzamide group.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its effects on different physiological pathways and its potential as a drug candidate.

    Biochemistry: It is used in studies to understand its interaction with enzymes and receptors.

    Industrial Chemistry: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-methylpyrazole-4-carbonyl)piperidin-4-yl]benzamide
  • N-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]acetamide

Uniqueness

N-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

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